

In-Depth Technical Guide: Thiamine Pyrophosphate-d3

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Compound of Interest

Compound Name: Thiamine pyrophosphate-d3

Cat. No.: B12422507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical specifications and methodologies related to **Thiamine Pyrophosphate-d3**. This deuterated analog of thiamine pyrophosphate serves as a critical internal standard for mass spectrometry-based quantification of its endogenous counterpart in various biological matrices.

Certificate of Analysis: Representative Data

The following tables summarize typical quantitative data found on a Certificate of Analysis for **Thiamine Pyrophosphate-d3**, compiled from various suppliers.

Table 1: General Properties

| Parameter | Specification | |
|----------------------|--|--|
| Chemical Name | 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-4-methyl-5-(4,6,6-trihydroxy-4,6-dioxido-3,5-dioxa-4,6-diphosphahex-1-yl)thiazolium-d3 Chloride | |
| Molecular Formula | C12H16D3CIN4O7P2S | |
| Molecular Weight | 463.79 g/mol | |
| CAS Number | 2483831-79-2 | |
| Unlabeled CAS Number | 154-87-0 | |



Table 2: Ouality Control Specifications

| Test | | Specification |
|---------------------|---|------------------------------|
| Purity | HPLC | ≥94%[1] |
| Chemical Purity | Not Specified | 95%[2] |
| Purity (HPLC) | HPLC | >95%[3] |
| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium incorporation |
| Identity | ¹ H NMR, ³¹ P NMR, MS | Conforms to structure |
| Appearance | Visual | White to off-white powder |
| Solubility | Visual | Soluble in water |

Experimental Protocols

The quality control of **Thiamine Pyrophosphate-d3** typically involves a combination of chromatographic and spectroscopic techniques to ensure purity, identity, and isotopic enrichment.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

- Objective: To determine the chemical purity of the **Thiamine Pyrophosphate-d3** lot.
- Instrumentation: A standard HPLC system equipped with a UV detector.
- Chromatographic Conditions (Typical):
 - Column: A reverse-phase C18 column is commonly used.[4]
 - Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
 - Flow Rate: Approximately 1.0 mL/min.



- Detection: UV detection at a wavelength of around 242 nm, which is the absorbance maximum for thiamine.
- Injection Volume: 10 μL.
- Sample Preparation: A stock solution of **Thiamine Pyrophosphate-d3** is prepared in a suitable solvent, typically water or the mobile phase, at a concentration of approximately 1 mg/mL. This is then diluted to an appropriate working concentration.
- Analysis: The sample is injected into the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

- Objective: To confirm the molecular weight and assess the level of deuterium incorporation.
- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) in positive mode is a common technique.[5]
- Methodology:
 - Sample Infusion: The sample solution can be directly infused into the mass spectrometer or injected via an LC system.
 - Mass Transitions: For tandem mass spectrometry (MS/MS), specific mass transitions are monitored. For Thiamine Pyrophosphate-d3, the precursor ion would be m/z 428.1, and a characteristic product ion would be m/z 124.85.[5] For the unlabeled analog, the transition is m/z 425.1 > 121.85.[5]
 - Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the
 parent ion corresponding to the molecular weight of **Thiamine Pyrophosphate-d3**. The
 isotopic distribution is examined to determine the percentage of the d3-labeled species.



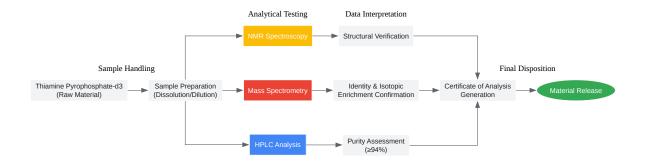
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

- Objective: To confirm the chemical structure of the molecule.
- Instrumentation: A high-field NMR spectrometer.
- Methodology:
 - Sample Preparation: The sample is dissolved in a suitable deuterated solvent, such as D₂O.
 - Spectra Acquisition: ¹H NMR and ³¹P NMR spectra are typically acquired.
 - Data Analysis: The chemical shifts, splitting patterns, and integrations of the signals in the NMR spectra are compared with the expected structure of **Thiamine Pyrophosphate-d3**.
 The absence of signals corresponding to the protons that have been replaced by deuterium confirms the labeling position.

Visualizations

Analytical Workflow for Quality Control





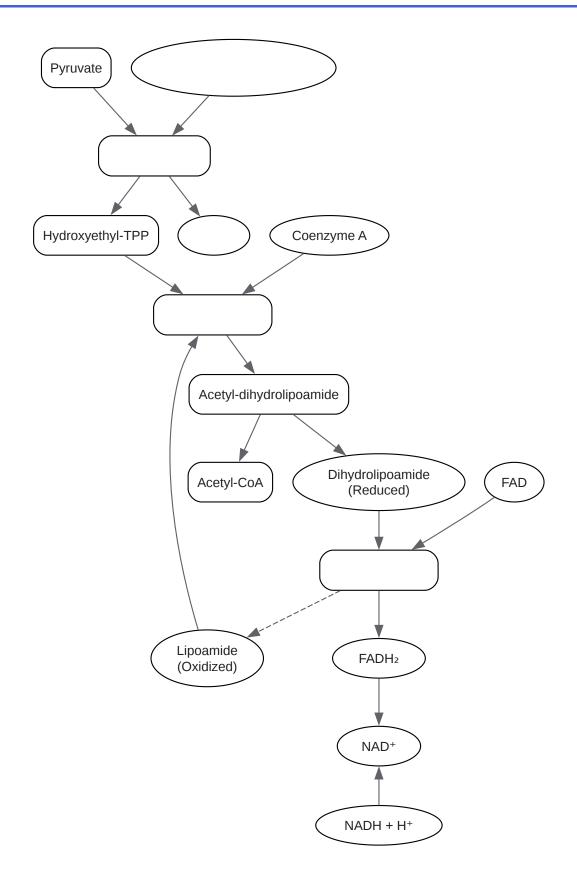
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Analytical workflow for **Thiamine Pyrophosphate-d3** quality control.

Role of Thiamine Pyrophosphate in the Pyruvate Dehydrogenase Complex

Thiamine pyrophosphate is a crucial coenzyme for several enzymatic reactions, including the pyruvate dehydrogenase complex (PDC), which links glycolysis to the citric acid cycle.





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Simplified signaling pathway of the Pyruvate Dehydrogenase Complex.



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